Structural Differentiation: 4-Benzylbenzamido vs. 4-Methoxybenzamido Substituent and Predicted Lipophilicity Impact
CAS 476284-78-3 carries a 4-benzylbenzamido group at position 2, whereas the closest cataloged analog CHEMBL208446 bears a 4-methoxybenzamido substituent [1]. The 4-benzyl substitution replaces a polar methoxy group (–OCH₃, H-bond acceptor) with a hydrophobic benzyl moiety (–CH₂–C₆H₅), substantially increasing predicted logP. Computational estimation using the SMILES string NC(=O)C1=C(NC(=O)C2=CC=C(CC3=CC=CC=C3)C=C2)SC2=C1CCCC2 yields a calculated XLogP3 of approximately 4.7–5.2, compared to approximately 3.5–3.8 for the 4-methoxy analog [2]. This ~1.2–1.7 log unit increase predicts a ~15–50 fold higher theoretical octanol-water partition coefficient, which directly impacts membrane permeability and CNS penetration potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 4.7–5.2 (based on SMILES NC(=O)C1=C(NC(=O)C2=CC=C(CC3=CC=CC=C3)C=C2)SC2=C1CCCC2) |
| Comparator Or Baseline | 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CHEMBL208446): calculated XLogP3 ≈ 3.5–3.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.7 (target compound more lipophilic) |
| Conditions | In silico prediction by PubChem/XLogP3 algorithm; experimental logP not available for either compound |
Why This Matters
The significantly higher predicted lipophilicity of CAS 476284-78-3 relative to the 4-methoxy analog directly informs compound selection for assays requiring membrane penetration (e.g., intracellular kinase targets) vs. aqueous solubility, and may rationalize differential off-target binding profiles.
- [1] PhytoBank: CHEMBL208446. 2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Description: belongs to class of organic compounds known as benzamides. https://phytobank.ca View Source
- [2] PubChem XLogP3 descriptor. National Center for Biotechnology Information. PubChem Compound Database. XLogP3 algorithm based on atom-type and correction factors. https://pubchem.ncbi.nlm.nih.gov View Source
